

# Application Notes and Protocols for Flow Cytometry Analysis Following Fanregratinib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FK-453   |           |
| Cat. No.:            | B1672742 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Fanregratinib (HMPL-453) is an orally bioavailable, potent, and selective small-molecule inhibitor targeting fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1][2] FGFRs are a family of receptor tyrosine kinases that, when activated by fibroblast growth factors (FGFs), trigger downstream signaling cascades crucial for cell proliferation, differentiation, migration, and survival.[1] In various cancers, aberrant FGFR signaling, due to gene amplification, fusions, or activating mutations, can drive tumor growth and progression.[3] Fanregratinib exerts its antineoplastic activity by binding to and inhibiting FGFR1/2/3, thereby blocking these oncogenic signals and suppressing the proliferation of tumor cells with overactive FGFR pathways.[1]

Flow cytometry is a powerful, high-throughput technique ideal for dissecting the cellular effects of targeted therapies like Fanregratinib.[4] It allows for the rapid, quantitative analysis of multiple parameters on a single-cell basis within heterogeneous populations. This enables researchers to precisely measure key cellular responses to drug treatment, including the induction of apoptosis, alterations in cell cycle progression, and changes in the expression of specific cell surface proteins.[4][5][6]



These application notes provide detailed protocols for utilizing flow cytometry to characterize the cellular consequences of Fanregratinib treatment, offering valuable insights into its mechanism of action and therapeutic potential.

# **Key Applications and Data Presentation Analysis of Apoptosis Induction**

Inhibition of oncogenic signaling pathways by tyrosine kinase inhibitors frequently leads to programmed cell death, or apoptosis.[7][8] Fanregratinib is expected to induce apoptosis in cancer cells harboring aberrant FGFR signaling. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to detect and quantify apoptosis.

 Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium lodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Table 1: Hypothetical Apoptosis Analysis Data after 48h Fanregratinib Treatment

| Treatment<br>Group | Concentration<br>(nM) | Live Cells (%)<br>(Annexin V- <i>l</i><br>PI-) | Early<br>Apoptotic (%)<br>(Annexin V+ <i>l</i><br>Pl-) | Late Apoptotic/Necr otic (%) (Annexin V+ / PI+) |
|--------------------|-----------------------|------------------------------------------------|--------------------------------------------------------|-------------------------------------------------|
| Vehicle Control    | 0                     | 95.2 ± 2.1                                     | 2.5 ± 0.8                                              | 2.3 ± 0.5                                       |
| Fanregratinib      | 10                    | 80.1 ± 3.5                                     | 15.3 ± 2.2                                             | 4.6 ± 1.1                                       |
| Fanregratinib      | 50                    | 55.7 ± 4.0                                     | 35.8 ± 3.1                                             | 8.5 ± 1.9                                       |
| Fanregratinib      | 200                   | 20.4 ± 3.8                                     | 60.2 ± 4.5                                             | 19.4 ± 2.7                                      |

# **Cell Cycle Analysis**



Targeting key regulators of cell proliferation, such as FGFRs, can lead to cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M).[9] Analyzing the DNA content of cells using a fluorescent dye like Propidium Iodide (PI) allows for the determination of the cell cycle phase distribution.

 Principle: PI stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PIstained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in the G1 phase. Cells in the S phase, actively synthesizing DNA, have an intermediate DNA content.

Table 2: Hypothetical Cell Cycle Distribution Data after 24h Fanregratinib Treatment

| Treatment<br>Group | Concentrati<br>on (nM) | G0/G1<br>Phase (%) | S Phase (%) | G2/M Phase<br>(%) | Sub-G1<br>(Apoptotic)<br>(%) |
|--------------------|------------------------|--------------------|-------------|-------------------|------------------------------|
| Vehicle<br>Control | 0                      | 55.4 ± 2.8         | 28.1 ± 1.9  | 16.5 ± 1.5        | 1.8 ± 0.4                    |
| Fanregratinib      | 10                     | 65.2 ± 3.1         | 20.5 ± 2.0  | 14.3 ± 1.3        | 3.1 ± 0.6                    |
| Fanregratinib      | 50                     | 78.9 ± 3.9         | 10.3 ± 1.5  | 10.8 ± 1.1        | 8.7 ± 1.2                    |
| Fanregratinib      | 200                    | 70.1 ± 4.2         | 8.5 ± 1.1   | 11.4 ± 1.4        | 21.5 ± 2.5                   |

# **Cell Surface Marker Analysis (Immunophenotyping)**

Fanregratinib treatment may induce changes in the expression of cell surface proteins. These can include markers of differentiation, stemness, or molecules involved in immune recognition. Flow cytometry using fluorochrome-conjugated antibodies allows for the precise quantification of these changes.

 Principle: Highly specific antibodies conjugated to fluorescent dyes are used to label cell surface proteins. The fluorescence intensity of each cell is measured, providing information on the presence and relative abundance of the targeted marker.

Table 3: Hypothetical Cell Surface Marker Expression after 72h Fanregratinib Treatment



| Treatment<br>Group | Concentration (nM) | CD44+ (%<br>Positive) | EpCAM+ (%<br>Positive) | PD-L1+ (%<br>Positive) |
|--------------------|--------------------|-----------------------|------------------------|------------------------|
| Vehicle Control    | 0                  | 85.6 ± 4.1            | 92.3 ± 3.3             | 15.2 ± 2.4             |
| Fanregratinib      | 50                 | 70.2 ± 5.5            | 88.1 ± 4.0             | 25.8 ± 3.1             |
| Fanregratinib      | 200                | 45.9 ± 6.2            | 75.4 ± 5.1             | 40.7 ± 4.5             |

# **Visualizations and Workflows**



Click to download full resolution via product page



Caption: FGFR signaling pathway and the inhibitory action of Fanregratinib.



Click to download full resolution via product page

Caption: General experimental workflow for flow cytometry analysis.





Click to download full resolution via product page

Caption: Logical relationship of the experimental design and expected outcomes.

# **Experimental Protocols**

# Protocol 1: Apoptosis Analysis using Annexin V and Pl Staining

#### Materials:

- Fanregratinib-treated and vehicle control cells
- Phosphate-Buffered Saline (PBS), cold
- Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
- FITC-conjugated Annexin V (or other fluorochrome)
- Propidium Iodide (PI) solution (e.g., 100 μg/mL stock)
- FACS tubes (5 mL polystyrene tubes)
- Flow cytometer



#### Procedure:

- Cell Preparation: Culture cells to desired confluency and treat with various concentrations of Fanregratinib or vehicle control for the desired time (e.g., 24, 48, 72 hours).
- Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE. Combine all cells from each condition and pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).
- Washing: Discard the supernatant and wash the cell pellet once with 2 mL of cold PBS.
   Centrifuge again and discard the supernatant.
- Resuspension: Resuspend the cell pellet in 100  $\mu$ L of cold 1X Annexin V Binding Buffer. Ensure a single-cell suspension.
- Staining: Add 5  $\mu$ L of FITC-conjugated Annexin V and 2  $\mu$ L of PI solution (final concentration ~1-2  $\mu$ g/mL). Gently vortex the tubes.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Final Volume: Add 400  $\mu$ L of 1X Annexin V Binding Buffer to each tube. Do not wash cells after this step.
- Acquisition: Analyze the samples on a flow cytometer immediately (within 1 hour). Acquire at least 10,000 events per sample.
- Gating Strategy: a. Use a Forward Scatter (FSC) vs. Side Scatter (SSC) plot to gate on the main cell population, excluding debris.[10] b. On a subsequent plot of the gated cells, analyze Annexin V-FITC (e.g., FL1) vs. PI (e.g., FL3) fluorescence. c. Set up four quadrants to identify: Live cells (Annexin V-/PI-), Early Apoptotic cells (Annexin V+/PI-), and Late Apoptotic/Necrotic cells (Annexin V+/PI+).

# Protocol 2: Cell Cycle Analysis using Propidium Iodide

#### Materials:

Fanregratinib-treated and vehicle control cells



- PBS
- Cold 70% Ethanol
- RNase A solution (e.g., 100 µg/mL)
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL PI in PBS)
- FACS tubes
- Flow cytometer

#### Procedure:

- Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1 (Step 1 & 2).
- Washing: Wash the cell pellet once with 2 mL of cold PBS. Centrifuge (300 x g, 5 min, 4°C) and discard the supernatant.
- Fixation: Resuspend the pellet in 200  $\mu$ L of cold PBS. While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubation: Incubate cells for at least 2 hours at -20°C (can be stored for several days).
- Rehydration: Pellet the fixed cells by centrifugation (500 x g for 5 minutes). Discard the ethanol and wash the pellet once with 2 mL of PBS.
- RNase Treatment: Resuspend the cell pellet in 500 μL of PBS containing 50 μg/mL RNase A.
   Incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.
- PI Staining: Add 500 μL of PI staining solution (final concentration 25 μg/mL). Incubate for 15-30 minutes at room temperature in the dark.
- Acquisition: Analyze on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or FL3-A).



• Gating Strategy: a. Use an FSC-A vs. SSC-A plot to gate on the cell population. b. Use a plot of PI-Width (PI-W) vs. PI-Area (PI-A) to gate on single cells, excluding doublets and aggregates.[10] c. On a histogram of the singlet population, analyze the PI-A to determine the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

# **Protocol 3: Cell Surface Marker Immunophenotyping**

#### Materials:

- Fanregratinib-treated and vehicle control cells
- FACS Buffer (e.g., PBS with 2% FBS and 0.05% Sodium Azide)
- Fluorochrome-conjugated primary antibodies (e.g., anti-CD44, anti-EpCAM)
- Isotype control antibodies corresponding to each primary antibody
- FACS tubes
- Flow cytometer

#### Procedure:

- Cell Preparation & Harvesting: Treat and harvest cells as described in Protocol 1 (Step 1 & 2), using a non-enzymatic dissociation buffer if the target antigen is sensitive to trypsin.
- Cell Count and Aliquoting: Wash cells with FACS buffer. Perform a cell count and viability check. Aliquot approximately 0.5-1 x 10<sup>6</sup> cells per FACS tube.
- Fc Block (Optional but Recommended): To prevent non-specific antibody binding to Fc receptors, incubate cells with an Fc blocking reagent for 10 minutes at 4°C.
- Antibody Staining: Add the predetermined optimal concentration of each fluorochromeconjugated antibody (and corresponding isotype controls in separate tubes) to the cells.
- Incubation: Incubate for 30 minutes at 4°C in the dark.



- Washing: Add 2 mL of FACS Buffer to each tube, centrifuge (300 x g for 5 minutes), and discard the supernatant. Repeat the wash step.
- Resuspension: Resuspend the final cell pellet in 300-500 μL of FACS Buffer.
- Acquisition: Analyze on a flow cytometer.
- Gating Strategy: a. Use FSC vs. SSC to gate on the cell population of interest. b. Gate on single cells. c. Use a viability dye (if included) to exclude dead cells. d. On a histogram or dot plot, analyze the fluorescence of the target marker compared to the isotype control to determine the percentage of positive cells and the mean fluorescence intensity (MFI).[11]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Fanregratinib | C27H33ClN6O2 | CID 86304165 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fanregratinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Receptor Tyrosine Kinase Internalization Using Flow Cytometry PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocols | Thermo Fisher Scientific SG [thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bosterbio.com [bosterbio.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]







• To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry Analysis Following Fanregratinib Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672742#flow-cytometry-analysis-after-fanregratinib-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com